AZURIN

Cancer Biology Selective Cytotoxicity Apoptosis Induction

Azurin (CAS 12284-43-4) is a 14 kDa blue copper protein from P. aeruginosa with selective cytotoxicity against cancer cells (IC50 25–122 µg/mL) while sparing normal cells. Its redox potential is tunable from +90 to +970 mV for tailored biosensor, biofuel cell, and therapeutic applications. High thermal stability (Tm 82.7°C) and a robust beta-barrel scaffold enable protein engineering. Distinct 600 nm absorption and ~288 mV midpoint potential provide reliable calibration standards. Select Azurin over generic cupredoxins for precise electron transfer kinetics and selective apoptosis research.

Molecular Formula C9H14O2
Molecular Weight 0
CAS No. 12284-43-4
Cat. No. B1173135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZURIN
CAS12284-43-4
Molecular FormulaC9H14O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azurin (CAS 12284-43-4): A Multifaceted Blue Copper Protein for Electron Transfer and Selective Anticancer Research


Azurin (CAS 12284-43-4) is a small, periplasmic, blue copper protein (cupredoxin) primarily sourced from *Pseudomonas aeruginosa* that functions as a single-electron transfer mediator in bacterial denitrification pathways [1]. Its structure is characterized by a 14-16 kDa beta-barrel fold containing a single Type 1 copper center that cycles between Cu(II) and Cu(I) oxidation states [2]. Beyond its canonical role in electron transfer, Azurin exhibits preferential penetration and induction of apoptosis in various human cancer cell lines while demonstrating minimal cytotoxicity toward normal cells, a property driving its investigation as a selective anticancer agent [3].

Why Not Any Cupredoxin or Anticancer Peptide? The Azurin Differentiation Rationale


Substituting Azurin with other cupredoxins (e.g., plastocyanin) or generic anticancer agents is scientifically unsound due to quantifiable differences in three critical performance dimensions: (i) **Differential Electron Transfer Kinetics**: Azurin's electron transfer rate is demonstrably slower than its physiological partner cytochrome c551, but its high thermal stability (Tm ~82.7°C) and tunable redox potential provide a distinct set of operational parameters for biosensor or protein engineering applications [1]. (ii) **Unique Selective Cytotoxicity**: Unlike broad-spectrum chemotherapeutics, Azurin exhibits an IC50 range of 81-122 µg/mL against multiple breast cancer cell lines while sparing normal epithelial cells, a selectivity profile not replicated by in-class copper proteins like stellacyanin [2]. (iii) **Structural Modularity**: Azurin's scaffold has been systematically modified to achieve redox potentials ranging from +90 mV to +970 mV, a level of tunability not documented for other cupredoxins, enabling tailored electrochemical and therapeutic applications [3]. These quantitative differentiators preclude simple interchangeability and justify Azurin's selection as a specialized research tool.

Quantitative Evidence for Azurin (CAS 12284-43-4) Differentiation in Research Applications


Selective Cytotoxicity: Azurin Spares Normal Breast Epithelial Cells at Concentrations That Kill Cancer Cells

Azurin demonstrates a pronounced selectivity for cancer cells over normal cells. In a 24-hour MTT assay across a concentration range of 0–100 µg/mL, Azurin exhibited IC50 values of 81.01 µg/mL (MCF-7), 100.77 µg/mL (HCC38), and 121.69 µg/mL (MDA-MB-231) against three distinct human breast cancer cell lines. In stark contrast, no cytotoxic effect was observed on the normal breast epithelial cell line MCF10A under identical conditions [1].

Cancer Biology Selective Cytotoxicity Apoptosis Induction

Superior Cytotoxic Potency: Azurin Outperforms Paclitaxel in MCF-7 Breast Cancer Cells

A direct comparative study evaluated the cytotoxic effects of Azurin against the standard chemotherapeutic agent Paclitaxel on the MCF-7 breast cancer cell line. Azurin demonstrated superior potency with an IC50 value of 25.6, which is significantly lower than the IC50 of 34.57 observed for Paclitaxel under the same experimental conditions [1].

Cancer Therapy Cytotoxicity Breast Cancer

Distinct Electron Transfer Kinetics: Azurin is a Slower but Highly Stable Electron Donor Compared to Cytochrome c551

In the *Pseudomonas aeruginosa* respiratory chain, Azurin and cytochrome c551 serve as alternative electron donors to nitrate reductase. Kinetic analysis reveals a clear functional differentiation: cytochrome c551 acts as a significantly faster electron donor, outpacing Azurin by a factor of 4 to 5 [1]. This slower, more controlled electron transfer rate, coupled with Azurin's high thermal stability (Tm ~82.7°C [2]), positions it as a distinct and tunable redox mediator for biotechnological applications requiring precise electron flow.

Electron Transfer Kinetics Redox Biochemistry

High Inherent Thermal Stability: Azurin Unfolds at 82.7°C, Surpassing Plastocyanin Chimera Stability

Azurin exhibits a high inherent thermal stability, a critical parameter for robust biosensor and industrial applications. Differential scanning calorimetry (DSC) determined the temperature of maximum heat absorption (Tm) for wild-type Azurin to be 82.7 °C [1]. This value is substantially higher than that of an Azurin-plastocyanin loop chimera (AZPC), which exhibited a Tm of only 68.1 °C, demonstrating the structural determinants of Azurin's superior thermostability [1].

Protein Engineering Thermal Stability Biosensor Development

Tunable Redox Potential: Azurin's Midpoint Potential Can Be Engineered from +90 mV to +970 mV

The cupredoxin family exhibits a wide range of native redox potentials, from stellacyanin at ~184 mV to rusticyanin at ~680 mV. Within this class, Azurin (with a wild-type midpoint potential of approximately 288 mV [1]) is distinguished by its exceptional tunability. Through specific mutations, its midpoint potential (E0) has been experimentally engineered across an extremely broad range, from as low as 90 mV to a record high of 970 mV for the HPAz variant, without significant perturbation of the metal binding site [2].

Protein Engineering Redox Potential Bioelectronics

High-Value Research and Industrial Applications for Azurin (CAS 12284-43-4)


Selective Anticancer Drug Discovery and Mechanism Studies

Azurin is an ideal lead compound for developing targeted cancer therapies due to its validated, high selectivity for cancer cells. Its demonstrated IC50 values in the 25-122 µg/mL range against multiple breast cancer cell lines, coupled with its complete lack of effect on normal MCF10A cells up to 100 µg/mL [1], makes it a valuable tool for studying tumor-specific apoptosis pathways and developing combination therapies that minimize off-target toxicity.

Protein Engineering and Biomolecular Electronics Scaffold

Azurin's robust beta-barrel scaffold and high thermal stability (Tm = 82.7°C [2]) make it a premier chassis for protein engineering. Its redox potential is exceptionally tunable (spanning 90 mV to 970 mV) through site-directed mutagenesis [3], allowing researchers to precisely dial in the desired electrochemical properties for applications in biosensors, biofuel cells, and molecular electronics.

Fundamental Electron Transfer (ET) Research

Azurin serves as a classic, well-characterized model system for investigating the fundamental principles of long-range biological electron transfer. Its relatively simple structure and the extensive body of kinetic data available—including its 4- to 5-fold slower electron donation rate compared to cytochrome c551 [4]—enable precise experimental and computational studies of ET mechanisms, reorganization energies, and protein-protein interactions.

Quality Control in Redox Biochemistry Assays

The distinct and well-defined optical and electrochemical properties of Azurin, such as its intense blue color from the characteristic ~600 nm Cu(II)-S(Cys) charge-transfer transition [5] and its stable midpoint potential of ~288 mV, make it a reliable standard for calibrating spectrophotometers, potentiostats, and other analytical instruments used in redox biochemistry and metalloprotein research.

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